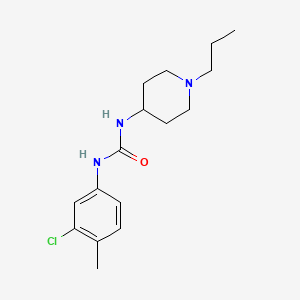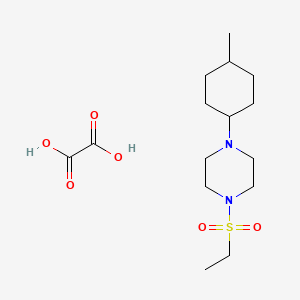
N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide, also known as MNPNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPNB is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 329.36 g/mol.
Mecanismo De Acción
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide has also been found to exhibit antioxidant activity and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide also has several limitations. It is highly toxic and requires careful handling. N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide also has poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide. One potential direction is the development of new drugs based on N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide for the treatment of various diseases. Another direction is the investigation of the mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide and its potential interactions with other drugs and compounds. Additionally, the synthesis of new derivatives of N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide with improved properties and activities could also be explored.
Conclusion
In conclusion, N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and antitumor activities and has potential use in the development of new drugs for the treatment of various diseases. N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide has several advantages for lab experiments, but also has limitations that need to be considered. There are several future directions for the research on N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide, which could lead to the development of new drugs and the advancement of our understanding of its biological activities.
Métodos De Síntesis
The synthesis of N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide involves the reaction between 4-methoxy-2-nitroaniline and 4-(1-pyrrolidinyl)butanone in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide has also been investigated for its potential use in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-4-oxo-4-pyrrolidin-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-23-11-4-5-12(13(10-11)18(21)22)16-14(19)6-7-15(20)17-8-2-3-9-17/h4-5,10H,2-3,6-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMQCLMIOMYMMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCC(=O)N2CCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827168 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5380309.png)
![N-[(5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5380317.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-6-(2-methoxyphenyl)-N-methylpyridazin-3-amine](/img/structure/B5380329.png)
![3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5380342.png)
![N-(4-chlorophenyl)-N'-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5380344.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380350.png)

![N-(4-ethoxyphenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5380381.png)

![N-{4-[N-(1H-indol-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5380398.png)
![2-chloro-4-methyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5380400.png)

![5-(4-methoxyphenyl)-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5380420.png)
![2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol](/img/structure/B5380422.png)